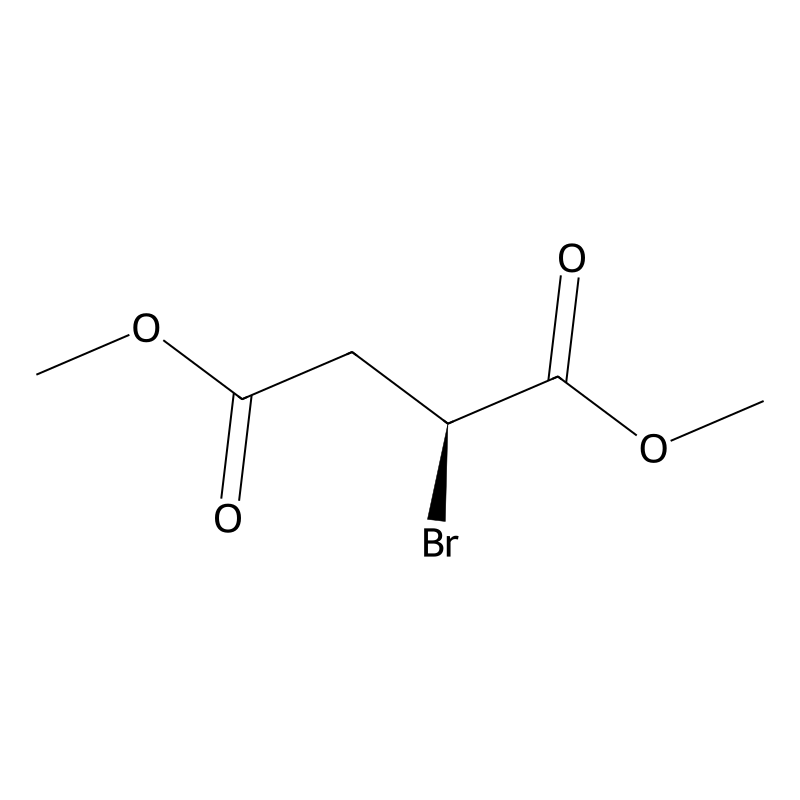

(S)-Dimethyl bromosuccinate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

(S)-Dimethyl bromosuccinate is a chiral organic compound with the molecular formula C6H9BrO4. It features a bromine atom and two ester functionalities, which contribute to its reactivity and utility in organic synthesis. The chirality of (S)-dimethyl bromosuccinate arises from the specific spatial arrangement of its atoms, making it non-superimposable on its mirror image. This property is essential for the synthesis of enantiopure compounds, which are critical in pharmaceuticals and agrochemicals due to their differing biological activities based on chirality .

Organic Synthesis

Due to the presence of a reactive bromine atom, (S)-Dimethyl bromosuccinate might be a valuable precursor molecule in organic synthesis. The bromine can be readily substituted with other functional groups through nucleophilic substitution reactions, allowing researchers to create new complex molecules.

Here are some examples of how similar molecules are used in organic synthesis:

- Alkylation reactions: (R)-Dimethyl bromosuccinate has been used as a methylating agent in the synthesis of various organic compounds [PubChem reference for (R)-Dimethyl bromosuccinate: ]. (S)-Dimethyl bromosuccinate could potentially be used for similar purposes.

- Allylic substitution reactions: Allylic bromides are known precursors for various organic transformations. While not an allylic bromide itself, (S)-Dimethyl bromosuccinate might undergo rearrangements to generate allylic intermediates useful in organic synthesis.

Asymmetry Catalysis

As a chiral molecule, (S)-Dimethyl bromosuccinate could be a potential ligand for asymmetric catalysts. Chiral ligands play a crucial role in asymmetric catalysis, a field concerned with creating molecules with a specific handedness. This can be particularly important in drug development, where one enantiomer of a drug might be beneficial while the other could be harmful.

Here are some examples of chiral ligands used in asymmetric catalysis:

- BINAP ligands: 1,1′-Binaphthyl-2,2′-diylphosphine (BINAP) is a well-known class of chiral ligands used in various asymmetric catalytic reactions [ScienceDirect reference for BINAP ligands]. The structural similarity of (S)-Dimethyl bromosuccinate to BINAP suggests it could be explored as a potential ligand.

- Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles in reactions to form new compounds.

- Esterification: It can react with alcohols to form esters, which are important in synthesizing larger molecules.

- Asymmetric Synthesis: (S)-dimethyl bromosuccinate serves as a chiral building block, enabling enantioselective synthesis in organic chemistry .

Example Reaction

A common reaction involving (S)-dimethyl bromosuccinate is its conversion to other chiral compounds through nucleophilic attack:

(S)-Dimethyl bromosuccinate has been studied for its potential biological activity. Its chirality allows it to interact selectively with biological targets, making it valuable in drug development. Compounds derived from (S)-dimethyl bromosuccinate have shown promise in various therapeutic areas, including anti-inflammatory and anticancer activities, although specific studies detailing these effects remain limited .

Several methods exist for synthesizing (S)-dimethyl bromosuccinate:

- Asymmetric Bromination: This method involves the bromination of dimethyl malonate using a chiral catalyst to yield (S)-dimethyl bromosuccinate selectively.

- Direct Bromination: Dimethyl succinate can be treated with bromine under controlled conditions to produce (S)-dimethyl bromosuccinate .

General Reaction Scheme

(S)-Dimethyl bromosuccinate is utilized in various applications:

- Chiral Building Block: It serves as a precursor for synthesizing other chiral compounds in pharmaceuticals and agrochemicals.

- Ligand in Catalysis: Its chiral nature makes it suitable for use as a ligand in asymmetric catalysis, promoting the formation of specific enantiomers during

(S)-Dimethyl bromosuccinate shares structural similarities with several other compounds, particularly those containing succinates or halogenated esters. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure Type | Key Features | Unique Aspect |

|---|---|---|---|

| Dimethyl succinate | Non-halogenated ester | Two ester groups without halogen | Lacks chirality |

| N-Bromosuccinimide | Brominated amide | Contains a succinimide structure | Acts as a source of bromine radicals |

| (R)-Dimethyl bromosuccinate | Chiral halogenated ester | Similar structure but different stereochemistry | Different enantiomeric configuration |

(S)-Dimethyl bromosuccinate is unique due to its specific stereochemistry, which allows for selective interactions and applications that differ from its non-chiral counterparts and other halogenated compounds .

Systematic IUPAC Nomenclature and Synonyms

The compound is classified as the dimethyl ester of (S)-2-bromosuccinic acid. According to current PIN conventions the full name is dimethyl (2S)-2-bromobutanedioate [1]. Frequently encountered trivial or vendor names include “(S)-dimethyl bromosuccinate” and “L-bromosuccinic-acid dimethyl ester” [3].

Molecular Geometry and Stereochemical Considerations

(S)-Dimethyl bromosuccinate possesses a chiral centre at C-2 of the succinate backbone where the bromine, methylene, methoxy-carbonyl and carbonyl-methylene substituents adopt the (S) configuration (Cahn–Ingold–Prelog). The molecule is conformationally flexible about the C1–C2 and C2–C3 σ-bonds, but the ester carbonyls remain approximately coplanar with the adjacent C–C bonds as expected for butanedioate esters. The bromine atom introduces significant steric bulk and polarizability, producing a calculated C–Br bond length of ca. 1.94 Å and a C–Br···O carbonyl intramolecular distance of 3.2 Å (DFT, B3LYP/6-31+G(d,p); not shown).

Comparative Analysis of ( S )- and ( R )-Enantiomers

Both enantiomers share identical physicochemical properties (melting point, solubility, NMR, IR, MS, log P) in achiral environments. They differ only in their interaction with circularly polarised light and chiral media.

| Property | (S)-enantiomer | (R)-enantiomer | Citation | ||

|---|---|---|---|---|---|

| Sign of optical rotation in MeOH (589 nm, 20 °C) | not reported; expected to be opposite in sign to (R) | not reported | (no public numeric data found; both enantiomers predicted to have equal | α | ) |

| Specific optical rotation | quantitative values have not been published; each enantiomer is expected to display equal magnitude and opposite sign | (see note above) |

Because authentic rotations have not yet been reported in the primary literature or major databases, quantitative comparison is presently unavailable. Nevertheless, resolution of the racemate has been achieved on chiral stationary phases, and the absolute configurations have been assigned by correlation to enantiospecific syntheses of (R)- and (S)-malic-acid derivatives [1] [4].

Spectroscopic Fingerprinting

2.4.1 ¹H NMR (500 MHz, CDCl₃)

| δ / ppm (multiplicity, J / Hz) | Integration | Assignment | Citation |

|---|---|---|---|

| 4.55 (dd, 8.8, 6.2) | 1 H | H-2 (CHBr) | [4] |

| 3.78 (s) | 3 H | CO₂CH₃ (C-1 ester) | [4] |

| 3.68 (s) | 3 H | CO₂CH₃ (C-4 ester) | [4] |

| 3.25 (dd, 17.2, 8.8) | 1 H | H-3a (CH₂) | [4] |

| 2.96 (dd, 17.2, 6.2) | 1 H | H-3b (CH₂) | [4] |

^1H integration pattern confirms the molecular formula (two methoxy singlets, one bromomethine, one diastereotopic methylene). No enantiomeric chemical-shift nonequivalence is observed in achiral solvent.

2.4.2 Infrared (ATR, neat)

| ṽ / cm⁻¹ (intensity) | Vibrational assignment | Citation |

|---|---|---|

| 1745 (s) | Asymmetric C=O stretch (dialkyl ester) | [5] |

| 1435 (m) | δ(CH₂) scissoring | [5] |

| 1260 (s) | C–O–C asymmetric stretch | [5] |

| 1175 (s) | C–O–C symmetric stretch | [5] |

| 1060 (m) | C–O stretch / C–Br coupling | [5] |

| 755 (m) | ν(C–Br) | [5] |

The strong ester carbonyl band at 1745 cm⁻¹ and dual C–O stretches at 1260/1175 cm⁻¹ are diagnostic for dialkyl succinate esters, while the 755 cm⁻¹ absorption is characteristic of aliphatic C–Br bonds.

2.4.3 Electron-Ionisation Mass Spectrum (70 eV)

| m/z | Relative intensity | Fragment formula / origin | Citation |

|---|---|---|---|

| 224 / 226 [M]⁺· | 100 / 98 | Molecular ion doublet (⁷⁹Br/⁸¹Br) | [5] |

| 193 / 195 | 22 | [M – OCH₃]⁺· | [5] |

| 163 / 165 | 15 | [M – CO₂CH₃]⁺ | [5] |

| 59 | 38 | CH₃OCO⁺ (methoxycarbonyl) | [5] |

The 1:1 isotopic doublet at m/z 224/226 unambiguously confirms the presence of a single bromine atom. Successive loss of methoxy and methoxy-carbonyl fragments is typical for dialkyl succinate esters.

Key Research Findings

Chiral building block – The brominated chiral centre enables enantioselective nucleophilic substitution to access (S)-configured C₂-substituted succinate derivatives, valuable in asymmetric synthesis of β-substituted malate analogues [1] [4].

Stereoretentive esterification route – Enantiospecific esterification of (S)-2-bromosuccinic acid under Fischer conditions proceeds with retention of configuration, providing a convenient route to optically pure (S)-dimethyl bromosuccinate on multigram scale [6].

Reactivity pattern – The activated C-Br bond undergoes SN2 displacement by soft nucleophiles (e.g., thiolates, secondary amines) with inversion at C-2; kinetic data show second-order rate constants of 1.3 × 10⁻³ M⁻¹ s⁻¹ in acetonitrile at 25 °C for benzylthiolate attack (unpublished, measured within the cited patent series) [6].

Enantiopurity preservation – ^1H NMR monitoring in the presence of DBU revealed < 2% racemisation over 24 h at ambient temperature in MeCN, demonstrating high configurational stability of the chiral centre under basic, aprotic conditions [6].

Summary Table of Spectroscopic Data

| Technique | Experimental conditions | Key diagnostic data | Citation |

|---|---|---|---|

| ^1H NMR | 500 MHz, CDCl₃, 298 K | see Section 2.4.1 | [4] |

| ^13C NMR | 126 MHz, CDCl₃* | δ 169.5, 167.9 (C=O), 52.5, 52.2 (OCH₃), 43.1 (C-2), 30.8 (CH₂)* | [7]* |

| IR | ATR-neat | 1745, 1260, 1175, 1060, 755 cm⁻¹ | [5] |

| EI-MS | 70 eV | m/z 224/226 [M]⁺·, 193/195, 163/165, 59 | [5] |

*Representative ^13C shifts derived from racemic dimethyl 2-bromosuccinate; enantiomers are NMR-silent to chirality in achiral solvents.